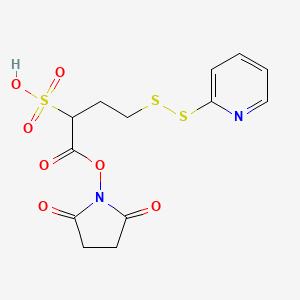

1-(2,5-Dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid

Overview

Description

This compound is a bifunctional linker used in antibody-drug conjugation (ADC) . It is also known as an ADCs linker .

Molecular Structure Analysis

The empirical formula of the related DSSO crosslinker is C14H16N2O9S, and its molecular weight is 388.35 . The exact molecular structure of “1-(2,5-Dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid” is not provided in the search results.Chemical Reactions Analysis

The compound is used in the field of protein-protein interactions analysis. It possesses two N-hydroxysuccinimide (NHS) esters for targeting Lys, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide .Physical And Chemical Properties Analysis

The compound is related to the DSSO crosslinker, which is a powder and should be stored at 2-8°C . No further physical or chemical properties are provided in the search results.Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Fadda et al. (2016) explored the synthesis of novel functionalized N-sulfonates with pyridyl, quinolyl, and isoquinolyl functional groups, aiming to enhance water solubility and anionic character. These compounds, including 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate, were screened for antimicrobial and antifungal activities, with some showing high activity against various bacteria and fungi. This research highlights the potential of such sulfonates in antimicrobial applications Fadda, Rasha E El-Mekawy, & Mohammed Taha AbdelAal, 2016.

Catalytic Activity in Organic Synthesis

Development of Novel Catalysts

Goli-Jolodar et al. (2016) introduced a novel N-sulfonic acid nanocatalyst for promoting the synthesis of polyhydroquinoline derivatives. This catalyst showcased excellent yields and reusability, offering a green alternative for solvent-free synthesis in organic chemistry Goli-Jolodar, F. Shirini, & M. Seddighi, 2016.

Electrochromic and Hole Transport Materials

Research by Cutler et al. (2005) focused on water-soluble poly(4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl-methoxy)-1-butanesulfonic acid) (PEDOT-S) for use in electrochromic devices and as hole transport materials. The study highlighted the advantageous properties of PEDOT-S/PAH films in aqueous-based electrolytes, indicating potential applications in sensing devices and polymer photovoltaic cells Cutler, M. Bouguettaya, Tae-Sik Kang, & J. Reynolds, 2005.

Green Chemistry in Desulfurization

A study by Gao et al. (2010) utilized Bronsted acidic ionic liquids for the desulfurization of diesel fuel, demonstrating high efficiency and recyclability. This approach contributes to the development of cleaner and more sustainable desulfurization methods Gao, Chen Guo, J. Xing, Jun-mei Zhao, & Huizhou Liu, 2010.

Mechanism of Action

Target of Action

The primary target of this compound is proteins, specifically lysine residues . The compound can react with proteins to modify these residues, indicating that it may have a role in protein modification or regulation .

Mode of Action

The compound operates as a protein crosslinker . It reacts with a monoclonal anti-horseradish peroxidase IgG antibody (anti-HRP) to modify lysine residues . This suggests that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the structure or function of the target proteins .

Result of Action

The compound’s action results in the modification of lysine residues in target proteins . This can lead to changes in protein structure and function, potentially affecting a variety of cellular processes. The specific effects would likely depend on the identity and role of the target proteins.

Future Directions

properties

IUPAC Name |

1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O7S3/c16-11-4-5-12(17)15(11)22-13(18)9(25(19,20)21)6-8-23-24-10-3-1-2-7-14-10/h1-3,7,9H,4-6,8H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCFUVCWLZEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCSSC2=CC=CC=N2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2820427.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2820429.png)

![2,5-dimethyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2820437.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2820439.png)

![5-chloro-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2820441.png)

![1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one](/img/structure/B2820442.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2820444.png)